N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- is a chemical compound with the molecular formula C18H38N4O2 It is known for its unique structure, which includes two diethylaminoethyl groups attached to a hexanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- typically involves the reaction of 1,6-hexanediamine with diethylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- can be achieved through a continuous-flow process. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor and the product is continuously collected. This approach allows for efficient production with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the diethylaminoethyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the diethylaminoethyl groups.
Wissenschaftliche Forschungsanwendungen
Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- can be compared with other similar compounds, such as:
Hexanediamide,n1,n6-bis[2-(dimethylamino)ethyl]-: Similar structure but with dimethylamino groups instead of diethylamino groups.
Hexanediamide,n1,n6-bis[2-(diisopropylamino)ethyl]-: Contains diisopropylamino groups, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
5432-14-4 |
---|---|
Molekularformel |
C18H38N4O2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
N,N'-bis[2-(diethylamino)ethyl]hexanediamide |
InChI |
InChI=1S/C18H38N4O2/c1-5-21(6-2)15-13-19-17(23)11-9-10-12-18(24)20-14-16-22(7-3)8-4/h5-16H2,1-4H3,(H,19,23)(H,20,24) |
InChI-Schlüssel |
ZPBIQIGBIGDJHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)CCCCC(=O)NCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.